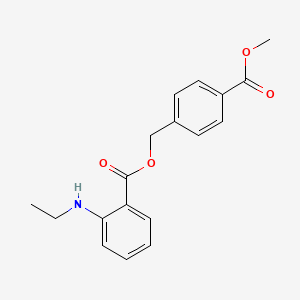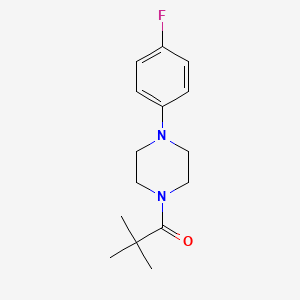![molecular formula C11H18N2O B5867030 1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine, also known as MFP, is a chemical compound that has been studied for its potential use in scientific research. MFP is a piperazine derivative that has been found to have a variety of biological effects, including antitumor and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine in lab experiments is its broad spectrum of biological activity. It has been shown to have antitumor and antimicrobial activity, making it a potential candidate for the development of new cancer treatments and antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe and effective dosage of this compound for use in scientific research.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine. One area of interest is the development of new cancer treatments based on this compound's antitumor activity. Another area of interest is the development of new antibiotics based on this compound's antimicrobial activity. Further research is also needed to determine the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine involves the reaction between 5-methyl-2-furaldehyde and 1-methylpiperazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound as a white solid with a melting point of 143-144°C.
Aplicaciones Científicas De Investigación
1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine has been studied for its potential use in scientific research due to its various biological effects. It has been found to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-methyl-4-[(5-methylfuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10-3-4-11(14-10)9-13-7-5-12(2)6-8-13/h3-4H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJADIVIEFWSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)
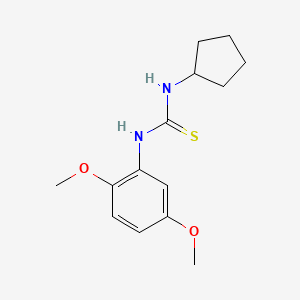
![1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)
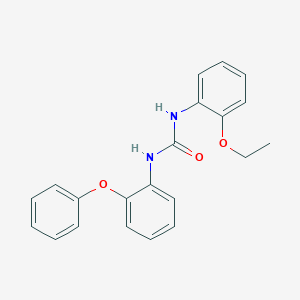
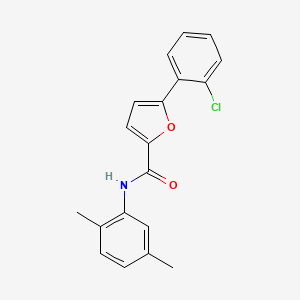


![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)
![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5867021.png)
